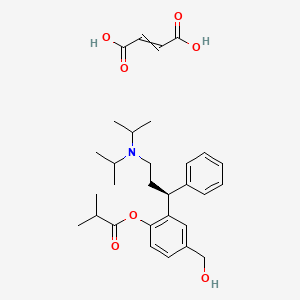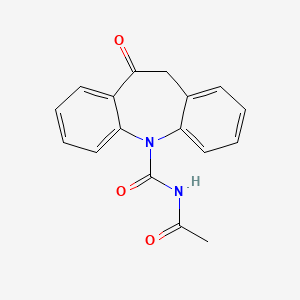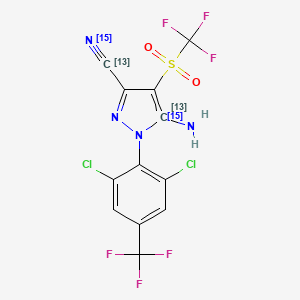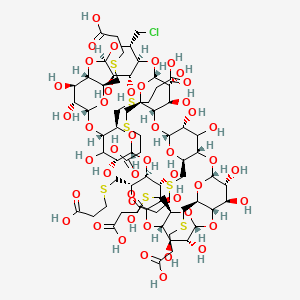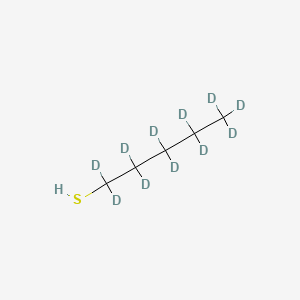
1-Pentane-D11-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a thiol compound with the molecular formula C5HD11S and a molecular weight of 115.28 g/mol. The compound is characterized by the presence of a thiol group (-SH) attached to a pentane chain, where the hydrogen atoms are replaced by deuterium (D).
Vorbereitungsmethoden
1-Pentane-D11-thiol can be synthesized through various methods. One common approach involves the deuteration of 1-pentanethiol. This process typically includes the reaction of 1-pentanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
1-Pentane-D11-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to form the corresponding alkane, pentane-D11, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. This reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Wissenschaftliche Forschungsanwendungen
1-Pentane-D11-thiol has a wide range of applications in scientific research, including:
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Deuterated compounds are used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening in clinical settings.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for identification, qualitative, and quantitative analysis.
Wirkmechanismus
The mechanism of action of 1-Pentane-D11-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical species. This reactivity makes it useful in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
1-Pentane-D11-thiol can be compared with other similar thiol compounds, such as:
1-Pentanethiol: The non-deuterated form of this compound, with the molecular formula C5H12S.
2-Pentanethiol: A structural isomer of 1-pentanethiol, where the thiol group is attached to the second carbon atom in the pentane chain.
1-Hexanethiol: A thiol compound with a longer carbon chain, having the molecular formula C6H14S.
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways.
Eigenschaften
Molekularformel |
C5H12S |
|---|---|
Molekulargewicht |
115.28 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane-1-thiol |
InChI |
InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
ZRKMQKLGEQPLNS-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Kanonische SMILES |
CCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


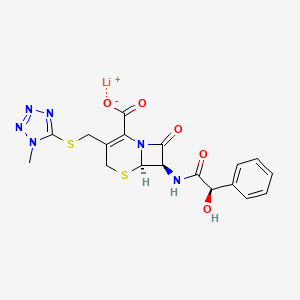
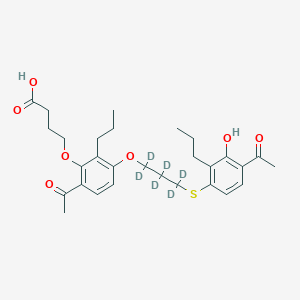
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
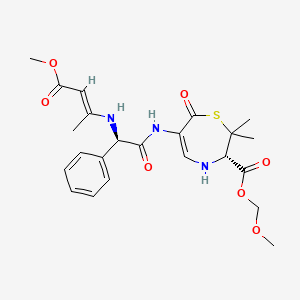
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
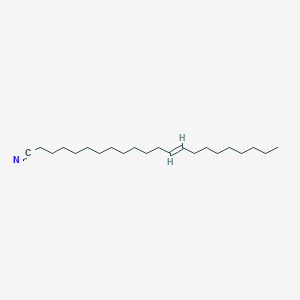
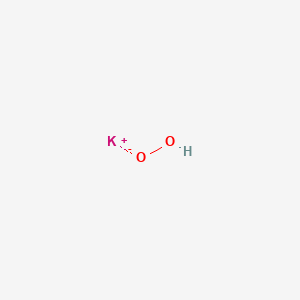
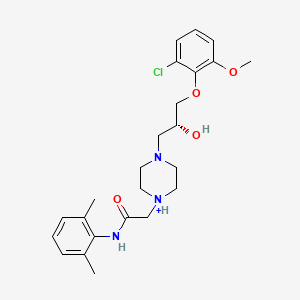
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
